![molecular formula C7H5N3O B2724321 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde CAS No. 1638768-36-1](/img/structure/B2724321.png)
7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
An improved seven-step synthesis of a similar compound, “4-chloro-7H-pyrrolo [2,3-d]pyrimidine”, from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the “4-chloro-7H-pyrrolo [2,3-d]pyrimidine” building block .科学的研究の応用
Radiationless Decay Processes
Research into the radiationless decay processes of unnatural DNA bases, specifically Pyrrole-2-carbaldehyde, which forms stable base pairs with 7-(2-thienyl)imidazo[4,5-b]pyridine (Ds) in DNA, highlights the stability and reactivity of these bases. These studies are crucial for understanding the photoinduced reactivity and potential applications in designing unnatural base pairs for DNA (Ghosh, Ghosh, & Ghosh, 2021).
Unnatural Hydrophobic Base Pairing
Another application is in the development of an unnatural hydrophobic base, pyrrole-2-carbaldehyde, which pairs specifically with 9-methylimidazo[(4,5)-b]pyridine (Q). This specificity and the enhanced interaction with DNA polymerases pave the way for the creation of novel base pairs, potentially expanding the genetic alphabet and offering new tools for genetic engineering and synthetic biology (Mitsui et al., 2003).
Direct C–H Functionalization
The use of pyrimidine as a directing group for the synthesis of 2-acyl indoles and 2,7-diacyl indoles via Pd-catalyzed direct C–H functionalization demonstrates the versatility of pyrimidine derivatives in facilitating selective chemical transformations. This method showcases the potential for creating complex molecular structures efficiently, which is valuable in drug synthesis and material science (Kumar & Sekar, 2015).
Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
The synthesis of novel pyrano[2,3-d] pyrimidine derivatives through a three-component reaction, facilitated by Mn2O3 nanoparticles, highlights the role of these derivatives as potential protease inhibitors. This application underscores the compound's importance in developing new therapeutic agents and exploring their biological activities (Shehab & El-Shwiniy, 2018).
作用機序
Target of Action
The primary target of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
This compound: interacts with PAK4 through various hydrogen bonding interactions and hydrophobic interactions . The inhibitors had strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor was different from the other three, which could cause the enhancement of hydrogen bonds or electrostatic interactions formed with the surrounding residues .
Biochemical Pathways
The action of This compound affects the JAK-STAT signaling pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of PAK4, which is associated with a variety of cancers . The compound regulates the phosphorylation of PAK4 in vitro . It also potently inhibited the phosphorylation level of SLP76, a substrate of HPK1, and enhanced the IL-2 secretion in human T cell leukemia Jurkat cells .
Action Environment
The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, it may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
特性
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-3-6-5-1-2-8-7(5)10-4-9-6/h1-4H,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGROVAMKBUWIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


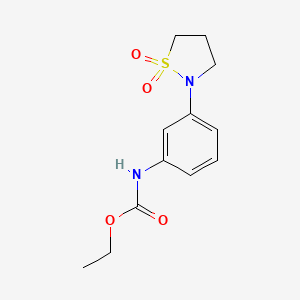
![tert-butyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxypropyl]carbamate](/img/structure/B2724246.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid](/img/structure/B2724247.png)
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone](/img/structure/B2724248.png)
![2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2724249.png)
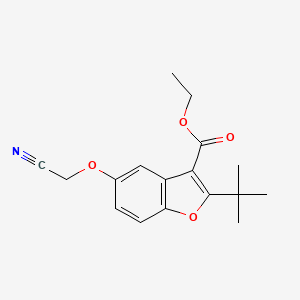
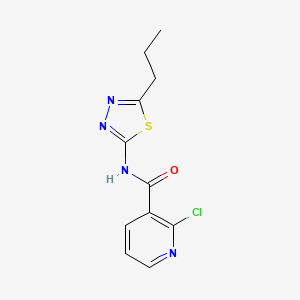
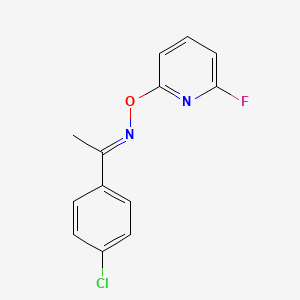
![(E)-4-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724254.png)
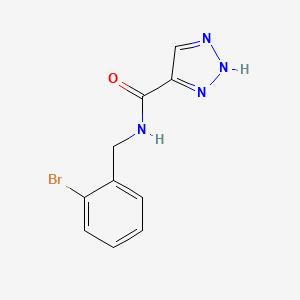
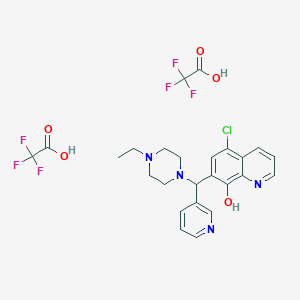

![6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)